N-(4-Cyclopropyloxolan-3-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Cyclopropyloxolan-3-yl)prop-2-enamide, also known as CP-544326, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a selective antagonist of the chemokine receptor CXCR2, which is involved in various inflammatory and immune responses.
Mécanisme D'action
N-(4-Cyclopropyloxolan-3-yl)prop-2-enamide selectively antagonizes the CXCR2 receptor, which is expressed on various immune cells such as neutrophils, macrophages, and T cells. CXCR2 is involved in various inflammatory and immune responses, including chemotaxis, degranulation, and cytokine production. N-(4-Cyclopropyloxolan-3-yl)prop-2-enamide inhibits the binding of CXCR2 to its ligands, such as interleukin-8 (IL-8), which leads to the suppression of immune and inflammatory responses.
Biochemical and Physiological Effects:
N-(4-Cyclopropyloxolan-3-yl)prop-2-enamide has been shown to have various biochemical and physiological effects in preclinical studies. In animal models of asthma and COPD, N-(4-Cyclopropyloxolan-3-yl)prop-2-enamide has been shown to reduce airway inflammation and hyperresponsiveness, which are hallmark features of these diseases. In animal models of rheumatoid arthritis, N-(4-Cyclopropyloxolan-3-yl)prop-2-enamide has been shown to reduce joint inflammation and destruction. Additionally, N-(4-Cyclopropyloxolan-3-yl)prop-2-enamide has been shown to reduce the recruitment of neutrophils and other immune cells to the site of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(4-Cyclopropyloxolan-3-yl)prop-2-enamide is its selectivity for the CXCR2 receptor, which minimizes off-target effects. Additionally, N-(4-Cyclopropyloxolan-3-yl)prop-2-enamide has demonstrated efficacy in various animal models of inflammatory and immune-related diseases. However, one of the limitations of N-(4-Cyclopropyloxolan-3-yl)prop-2-enamide is its poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the research and development of N-(4-Cyclopropyloxolan-3-yl)prop-2-enamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further preclinical studies are needed to investigate the efficacy of N-(4-Cyclopropyloxolan-3-yl)prop-2-enamide in other inflammatory and immune-related diseases. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(4-Cyclopropyloxolan-3-yl)prop-2-enamide in humans.
Méthodes De Synthèse
The synthesis of N-(4-Cyclopropyloxolan-3-yl)prop-2-enamide involves a multi-step process that starts with the reaction of 2-cyclopropylacetaldehyde with ethyl acrylate to form the corresponding enamine. The enamine is then reacted with 3-chloropropionyl chloride to form the key intermediate, which is subsequently treated with oxalyl chloride and then reacted with 3-aminooxetane-2-carboxamide to form N-(4-Cyclopropyloxolan-3-yl)prop-2-enamide.
Applications De Recherche Scientifique
N-(4-Cyclopropyloxolan-3-yl)prop-2-enamide has been extensively studied for its potential therapeutic applications in various inflammatory and immune-related diseases such as asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis. In preclinical studies, N-(4-Cyclopropyloxolan-3-yl)prop-2-enamide has demonstrated efficacy in reducing airway inflammation and hyperresponsiveness in animal models of asthma and COPD. Additionally, N-(4-Cyclopropyloxolan-3-yl)prop-2-enamide has been shown to reduce joint inflammation and destruction in animal models of rheumatoid arthritis.
Propriétés
IUPAC Name |
N-(4-cyclopropyloxolan-3-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-2-10(12)11-9-6-13-5-8(9)7-3-4-7/h2,7-9H,1,3-6H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEDPFQUVRCEMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1COCC1C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.